4-Bromo-5-methylisothiazole
Description
Properties
IUPAC Name |
4-bromo-5-methyl-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)2-6-7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMWRIIPIJTGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1547081-09-3 | |
| Record name | 4-bromo-5-methyl-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextual Background and Research Significance
Historical Evolution of Isothiazole (B42339) Chemistry and its Derivatives
The journey of isothiazole chemistry began in 1956 with the first successful synthesis of the parent isothiazole ring. medwinpublishers.com This discovery marked a pivotal moment, opening the door to extensive investigation of its chemical and physical properties. medwinpublishers.com Initially, the synthesis of isothiazoles was of purely historical significance, but soon, methods evolved to create these compounds from more accessible precursors. medwinpublishers.comresearchgate.net The rapid progress in this field was fueled by the realization that the isothiazole ring system is a crucial building block for novel materials with interesting biological, electronic, and mechanical properties. medwinpublishers.comresearchgate.net
Over the years, a multitude of synthetic strategies have been developed for constructing a wide array of isothiazole derivatives. chemicalbook.com These methods include cycloaddition and condensation reactions, which are among the most well-studied approaches. medwinpublishers.com For instance, the 1,3-dipolar cycloaddition of a nitrile sulfide (B99878) to an alkyne derivative yields an isothiazole structure. medwinpublishers.com Other methods involve the transformation of other heterocyclic rings, such as isoxazoles, into isothiazoles through reactions with reagents like phosphorus pentasulfide. medwinpublishers.com The versatility in synthesis has allowed for the creation of a diverse library of isothiazole derivatives, each with unique properties and potential applications. medwinpublishers.comchemicalbook.com These derivatives have found utility in various fields, including pharmaceuticals and materials science. medwinpublishers.comchemicalbook.com
The Unique Role of Halogenation in Heterocyclic Synthesis and Reactivity
Halogenated heterocyclic compounds, which feature one or more halogen atoms like bromine, chlorine, fluorine, or iodine, are of paramount importance in synthetic organic chemistry. sigmaaldrich.commerckmillipore.com They serve as versatile intermediates for the synthesis of a wide range of other organic compounds. sigmaaldrich.commerckmillipore.com The presence of a halogen atom on a heterocyclic ring can significantly modify its chemical reactivity, providing a handle for further functionalization through various reactions, including lithiation and palladium-catalyzed cross-coupling methodologies. merckmillipore.com
The regioselective halogenation of heterocycles, the ability to introduce a halogen at a specific position, is a key tool for chemists. acs.orgacs.org Methods using N-halosuccinimides in fluorinated alcohols, for example, allow for the controlled halogenation of arenes and heterocycles under mild conditions, often without the need for a catalyst. acs.orgacs.org The reactivity of the resulting halogenated heterocycle is influenced by the nature of the halogen and its position on the ring. nih.gov For instance, the inductive effect of the carbonyl group in α-haloketones enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. mdpi.com This principle of altered reactivity is fundamental to the utility of halogenated heterocycles in constructing complex molecules. mdpi.com
Structural and Electronic Perturbations Induced by Methyl and Bromo Substituents in Isothiazole Systems
The introduction of substituents, such as methyl and bromo groups, onto the isothiazole ring induces significant changes in its structural and electronic properties. researchgate.netrsc.org These perturbations are key to understanding the reactivity and potential applications of substituted isothiazoles like 4-bromo-5-methylisothiazole.
The methyl group, being an electron-donating group, can influence the electron density distribution within the isothiazole ring. researchgate.net Quantum-chemical calculations have shown that the position of substituents on a five-membered N-heterocycle profoundly affects its properties. rsc.org An electron-donating substituent can impact the cyclic electron delocalization within the ring. rsc.org
Conversely, the bromo substituent, a halogen, acts as an electron-withdrawing group through its inductive effect, while also possessing the ability to donate electron density through resonance. rsc.org The presence of a bromine atom can create an electrophilic site on the adjacent carbon atom, influencing the molecule's reactivity towards nucleophiles. mdpi.com In the context of this compound, the interplay between the electron-donating methyl group at position 5 and the electron-withdrawing bromo group at position 4 creates a unique electronic environment that dictates its chemical behavior. The position of these substituents is crucial; for instance, electrophilic substitution on the thiazole (B1198619) ring is often directed to the C5 position, unless it is already occupied. pharmaguideline.com
A summary of the general effects of these substituents on heterocyclic rings is presented in the table below.
| Substituent | Electronic Effect | Impact on Reactivity |
| Methyl (-CH3) | Electron-donating (inductive effect) | Activates the ring towards electrophilic substitution. |
| Bromo (-Br) | Electron-withdrawing (inductive effect), Electron-donating (resonance effect) | Deactivates the ring towards electrophilic substitution but can direct incoming groups. Provides a site for nucleophilic substitution or cross-coupling reactions. |
Identification of Research Gaps and Emerging Opportunities in Bromo-Methylisothiazole Chemistry
While the chemistry of isothiazoles and their halogenated derivatives has been extensively explored, specific research on this compound appears to be limited in the public domain. The synthesis of related bromo-methyl-substituted thiazoles has been reported, often as intermediates in the preparation of more complex molecules with potential biological activities. researchgate.netnih.gov For instance, the bromination of 2-amino-4-methylthiazole-5-ethylcarboxylate has been described as a step in the synthesis of other functionalized thiazoles. researchgate.net Similarly, methods for the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid have been detailed. mdpi.com
The existing literature points towards several research opportunities. A primary gap is the development of a direct and efficient synthetic route specifically for this compound. Investigating the regioselectivity of bromination on 5-methylisothiazole (B1604631) would be a crucial first step.
Furthermore, a detailed investigation into the reactivity of this compound is warranted. This could involve exploring its utility in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to synthesize a novel library of 4-substituted-5-methylisothiazoles. The unique electronic nature of the compound, arising from the adjacent electron-donating and electron-withdrawing groups, could lead to interesting and potentially useful chemical transformations.
Finally, the biological and material science applications of this compound and its derivatives remain largely unexplored. Given that many isothiazole-containing compounds exhibit significant biological activity, screening this particular scaffold for various therapeutic targets could be a fruitful area of research. chemicalbook.comthieme-connect.com Similarly, its potential use in the development of novel organic materials with specific electronic or optical properties could be investigated.
Advanced Reactivity and Mechanistic Investigations of 4 Bromo 5 Methylisothiazole
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. The mechanism typically involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex.
Reactivity at the Bromine Position
The C-Br bond at the 4-position of the isothiazole (B42339) ring is the primary site for potential nucleophilic attack. However, for a classic SNAr reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the anionic Meisenheimer intermediate.
The isothiazole ring itself is considered an electron-rich π-system, and the 5-methyl group is a weak electron-donating group. In the absence of strong activating groups (such as a nitro or cyano group), 4-bromo-5-methylisothiazole is expected to be relatively unreactive toward nucleophilic aromatic substitution under standard conditions. Reactions would likely require harsh conditions, such as high temperatures and very strong nucleophiles, and may result in low yields or decomposition.
Impact of Substituents on SNAr Kinetics and Selectivity
The kinetics and selectivity of SNAr reactions are profoundly influenced by the electronic nature of substituents on the aromatic ring.
Electron-Withdrawing Groups (EWGs): The introduction of EWGs, particularly at positions that can delocalize the negative charge of the Meisenheimer intermediate through resonance (ortho/para positions), would dramatically increase the rate of reaction. For instance, if a nitro group were present on the isothiazole ring, a significant rate enhancement would be anticipated.
Electron-Donating Groups (EDGs): Conversely, electron-donating groups, like the existing methyl group, destabilize the anionic intermediate by increasing electron density on the ring, thereby slowing down the reaction rate.
Leaving Group: The nature of the leaving group also plays a role. While the C-Br bond is weaker than a C-F bond, in SNAr reactions the rate-determining step is typically the initial nucleophilic attack. Therefore, the high electronegativity of fluorine often makes fluoroarenes more reactive than their bromo counterparts in this specific reaction class.
Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The C-Br bond in this compound is an excellent handle for participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgtcichemicals.com For this compound, this reaction provides a direct route to introduce aryl, heteroaryl, or vinyl substituents at the 4-position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid species and subsequent reductive elimination to yield the product. libretexts.org
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | ND |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | ND |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME | ND |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling. Yields are not determined (ND) as these represent typical, not experimentally verified, conditions for this specific substrate.
Stille, Negishi, and Sonogashira Coupling Reactions
Beyond the Suzuki coupling, other palladium-catalyzed reactions are highly effective for functionalizing the C-Br bond of this compound.
Stille Coupling: This reaction couples the bromo-isothiazole with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner. wikipedia.orgnrochemistry.comorganic-chemistry.org Organozinc reagents are more reactive than their boron and tin counterparts, which can allow for milder reaction conditions. However, they are also sensitive to moisture and air, requiring stricter anhydrous reaction setups. nrochemistry.com
Sonogashira Coupling: To form a C-C triple bond, the Sonogashira coupling is employed, which reacts the bromo-isothiazole with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is unique in that it typically requires both a palladium catalyst and a copper(I) co-catalyst (e.g., CuI). wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Base / Additive | Solvent | Yield (%) |
| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | Toluene | ND |
| Negishi | Phenylzinc chloride | PdCl₂(dppf) | - | THF | ND |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | ND |
Table 2. Illustrative Conditions for Stille, Negishi, and Sonogashira Couplings. Yields are not determined (ND) as these represent typical, not experimentally verified, conditions for this specific substrate.
Buchwald-Hartwig Amination and Other C-Heteroatom Bond Formations
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via palladium catalysis, coupling aryl or heteroaryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction would enable the synthesis of 4-amino-5-methylisothiazole derivatives, which are valuable structures in medicinal chemistry. The catalytic cycle involves oxidative addition of palladium to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the C-N bond. wikipedia.org The choice of a bulky, electron-rich phosphine (B1218219) ligand is critical for the efficiency of this reaction. acsgcipr.orglibretexts.org
Analogous palladium-catalyzed methods can also be used to form other C-heteroatom bonds, such as C-O (ether) and C-S (thioether) bonds, by using alcohols or thiols as the nucleophilic coupling partner, often under conditions similar to the Buchwald-Hartwig amination.
Mechanistic Elucidation of Catalytic Cycles and Ligand Effects
The bromine atom at the C4 position of this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The mechanistic pathways of these transformations, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are of significant interest for synthetic applications. The general catalytic cycle for these reactions, initiated by a Pd(0) species, involves three fundamental steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination. nih.govmasterorganicchemistry.comlibretexts.org
The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, where the C4-Br bond is cleaved, and a new organopalladium(II) intermediate is formed. illinois.edunih.gov Studies on related bromo-heterocycles, such as 2,4-dibromothiazole (B130268), have shown that this step can be highly regioselective, with the palladium catalyst selectively inserting into the more reactive C-Br bond. nih.govresearchgate.net
Following oxidative addition, the subsequent step depends on the specific coupling reaction:
In the Suzuki-Miyaura coupling , a transmetalation step occurs, where an organic group is transferred from an organoboron reagent to the palladium center, typically requiring a base to activate the boronic acid. nih.govnih.gov
In the Heck reaction , the organopalladium(II) intermediate coordinates with an alkene, followed by a syn-migratory insertion of the isothiazole group into the C=C double bond. libretexts.orgorganic-chemistry.org
In the Sonogashira coupling , a copper(I) co-catalyst is often used to facilitate the transmetalation of the terminal alkyne to the palladium complex. nih.govorganic-chemistry.org
The final step is reductive elimination, where the newly formed C-C bond is created, and the product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst to re-enter the cycle. libretexts.org
Ligand effects play a crucial role in modulating the efficiency and selectivity of these catalytic cycles. Electron-rich, bulky phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃), can stabilize the palladium catalyst and promote the oxidative addition step. illinois.eduuh.edu However, research on related heterocyclic systems, like 2-aryl benzothiazoles, has revealed the potential for ligand-free coupling. In these cases, it is proposed that the nitrogen atom of the thiazole (B1198619) ring itself can coordinate to the palladium center, acting as an internal ligand and facilitating the formation of a palladacycle intermediate that drives the catalytic process. nih.gov This suggests that the isothiazole nitrogen in this compound could play a similar role, influencing the reaction mechanism in the absence of external phosphine ligands.
Below is a table summarizing typical conditions used in palladium-catalyzed cross-coupling reactions of related bromo-heterocycles, which are applicable to this compound.
| Reaction Type | Catalyst/Precatalyst | Ligand (if any) | Base | Solvent | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | None or Phosphines | K₂CO₃, Na₂CO₃ | DMA, DMF/Water | nih.govikm.org.my |
| Heck | Pd(OAc)₂ | N-Heterocyclic Carbenes | K₂CO₃, Et₃N | DMF, Water | nih.govmdpi.com |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, TMP | DMF, ACN | nih.govscirp.org |
| Negishi | Pd₂(dba)₃ / dppf | dppf | N/A | THF | researchgate.net |
This table is interactive. Click on the headers to sort.
Electrophilic Substitution Pathways (e.g., hydrogen-deuterium exchange, nitration)
While the isothiazole ring is generally considered electron-deficient, electrophilic substitution reactions can occur, influenced by the nature and position of existing substituents.
Hydrogen-Deuterium Exchange (H-D Exchange): This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as D₂O. ikm.org.my It serves as a powerful tool for mechanistic studies and for preparing deuterated standards for mass spectrometry. nih.gov For heteroaromatic compounds like isothiazoles, H-D exchange of ring protons can be facilitated by acid, base, or metal catalysts. ikm.org.my Phase-transfer catalysis has been shown to be a practical method for achieving H-D exchange in thiazoles, suggesting a similar pathway for isothiazoles. organic-chemistry.org In the context of this compound, the most likely position for exchange would be any available C-H bond on the ring, with the reaction rate being influenced by the electronic effects of the bromo and methyl groups.
Nitration: The introduction of a nitro group (-NO₂) onto the isothiazole ring is a classic electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the substituents already present. In thiazole systems, electrophilic substitution preferentially occurs at the C5 position unless it is already occupied. masterorganicchemistry.com For this compound, the C5 position is blocked by the methyl group. Studies on the nitration of 2-acetamido-5-bromothiazole and 2-acetamido-5-methylthiazole have shown that nitration can be directed to the C4 and C3 positions, respectively. organic-chemistry.org Given that the C4 and C5 positions are substituted in this compound, the remaining C3 position would be the primary target for nitration, although the reaction would likely require harsh conditions due to the deactivating nature of the isothiazole ring and the bromine atom.
Radical Reactions and Single Electron Transfer Processes
Radical Reactions: this compound can participate in reactions involving radical intermediates, particularly at the methyl substituent. For instance, benzylic positions on thiazole rings are known to undergo free-radical bromination with reagents like N-bromosuccinimide (NBS) under light irradiation. mdpi.com By analogy, the methyl group at the C5 position of this compound is susceptible to similar free-radical halogenation, providing a pathway to functionalize the side chain.
Single Electron Transfer (SET): SET processes involve the transfer of a single electron from one chemical species to another, generating radical ions that can undergo further reactions. nih.govchemrxiv.org While specific SET studies on this compound are not extensively documented, its electronic structure suggests potential involvement in such pathways. The isothiazole ring can accept an electron to form a temporary anion state. libretexts.org In photochemical or electrochemical contexts, this compound could undergo a SET event to form a radical cation or radical anion. Hydroxyl radical-initiated SET, for example, has been shown to be an effective degradation pathway for complex molecules, proceeding through carbocation intermediates. chemrxiv.org Computational studies on SET mechanisms, such as those in water oxidation, can be modeled using density functional theory (DFT) and Marcus theory to analyze both inner-sphere and outer-sphere electron transfer pathways. researchgate.net
Ring-Opening and Rearrangement Pathways
The isothiazole ring, while aromatic, can undergo ring-opening and rearrangement under specific, often forceful, conditions. A notable example is the ring-opening of isothiazoles during metallation reactions. When 4-methylisothiazole is treated with a strong base like butyllithium, a minor percentage of a ring-opened product is formed alongside the major product resulting from metallation at the C5 position. nih.gov This indicates that the integrity of the heterocyclic ring can be compromised under highly nucleophilic conditions.
Photochemical irradiation provides another pathway for rearrangement. Theoretical studies on methylisothiazoles predict that UV irradiation can lead to isomerization, converting one isomer into another (e.g., 5-methylisothiazole (B1604631) rearranging to other methyl-substituted thiazoles or isothiazoles). Current time information in Pasuruan, ID.
| Condition | Reactant | Observed/Predicted Outcome | Mechanism Type | Reference |
| Treatment with Butyllithium | 4-Methylisothiazole | Minor formation of a ring-opened product | Nucleophilic attack/Ring fission | nih.gov |
| Photochemical Irradiation | 5-Methylisothiazole | Isomerization to other heterocycles | Photoisomerization | Current time information in Pasuruan, ID. |
This table is interactive. Click on the headers to sort.
Mechanistic investigations into the rearrangement of the isothiazole core have been primarily theoretical, focusing on photochemical pathways. For methylisothiazoles, computational studies using CASSCF and MP2-CAS methods have elucidated the complex mechanisms of photo-isomerization. Current time information in Pasuruan, ID.
Three potential mechanisms have been explored:
Internal Cyclization-Isomerization: Involving the formation of a bicyclic intermediate.
Ring Contraction-Ring Expansion: Where the five-membered ring contracts to a smaller ring before expanding to a new isomeric form.
Direct Route: A pathway where the reactant transitions through the Franck-Condon region to a conical intersection, which then decays directly to the photoproduct. Current time information in Pasuruan, ID.
These model investigations suggest that the "direct route" provides the best explanation for the observed phototranspositions, highlighting the crucial role of conical intersections in mediating the radiationless decay from the excited state to the ground state of the product isomer. Current time information in Pasuruan, ID.
Photochemical and Electrochemical Transformations
Photochemical Transformations: The photochemical behavior of this compound is expected to be governed by isomerization and rearrangement pathways similar to those studied for model methylisothiazoles. Upon absorption of UV light, the molecule is promoted to an excited state. The subsequent relaxation can lead to isomerization through various mechanistic routes, with theoretical models favoring a direct pathway involving conical intersections that connect the excited state of the reactant to the ground state of an isomer. Current time information in Pasuruan, ID.
Electrochemical Transformations: The electrochemical properties of this compound are influenced by both the isothiazole ring and the bromine substituent. Electron transmission spectroscopy studies on the parent isothiazole molecule have identified the energies of its temporary anion states, indicating its ability to accept an electron. libretexts.org Cyclic voltammetry studies on related isothiazole-3-thiones in aprotic media have shown that the isothiazole ring system undergoes reduction. northeastern.edu Depending on the substituents, this can occur via a one-step, two-electron addition or a more complex electrochemical-chemical-electrochemical (ECE) mechanism. For this compound, two primary reduction pathways are plausible:
Reductive dehalogenation: Cleavage of the C4-Br bond, a common pathway for aryl halides.
Ring reduction: Addition of electrons to the π-system of the isothiazole ring, potentially leading to the formation of a stable anion radical, as observed in related thiadiazoles.
Controlled-potential electrolysis of substituted isothiazoles has been shown to yield stable two-electron reduction products and, in some solvents, can lead to secondary products like thiophene derivatives. northeastern.edu
Kinetic Studies and Isotopic Labeling for Reaction Mechanism Determination
A thorough review of scientific literature reveals a significant gap in the documented research concerning the specific kinetic studies and isotopic labeling of this compound. While the principles of kinetic analysis and isotopic labeling are fundamental to elucidating reaction mechanisms in organic chemistry, their direct application to this compound has not been detailed in available scholarly articles.
Kinetic studies, which involve measuring the rates of chemical reactions, provide invaluable insights into the sequence of bond-breaking and bond-forming events that constitute a reaction mechanism. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst concentration). From this data, rate laws, rate constants, and activation energies can be determined, offering quantitative evidence for proposed mechanistic pathways. For a compound like this compound, kinetic studies could, for instance, illuminate the mechanisms of nucleophilic substitution at the bromine-bearing carbon or reactions involving the isothiazole ring itself. However, specific experimental data, such as rate constants or reaction orders for reactions involving this compound, are not present in the current body of published research.
Similarly, isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical transformation. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H), chemists can track the position of that atom in the products. This information can definitively distinguish between different possible mechanisms. For example, in a rearrangement reaction, isotopic labeling can reveal whether a particular atom migrates and to where. In the context of this compound, isotopic labeling could be employed to clarify the intricate details of its reactions, such as discerning between intramolecular and intermolecular processes. Despite the potential of this technique, there are no published studies detailing the use of isotopically labeled this compound to investigate its reaction mechanisms.
The absence of such specific research means that data tables containing kinetic parameters or results from isotopic labeling experiments for this compound cannot be provided at this time. The scientific community has yet to publish detailed mechanistic investigations on this particular compound using these methodologies. Therefore, a comprehensive discussion supported by experimental data on this topic is not currently possible.
In-Depth Computational Analysis of this compound Remains a Niche Area of Study
A comprehensive review of available scientific literature reveals a notable absence of dedicated computational and theoretical chemistry studies focused specifically on the compound this compound. While the broader class of isothiazole derivatives has been the subject of various theoretical investigations, detailed research findings required to construct an in-depth analysis of this compound, as per the specified outline, are not presently available in published resources.
Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Methodologies such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are routinely applied to elucidate electronic structure, reactivity, and other molecular properties. For the isothiazole family, these methods have been used to explore their biological activities and reaction mechanisms. However, the specific application of these advanced computational techniques to this compound has not been documented in the accessible scientific literature.
This lack of specific data prevents a detailed discussion on the electronic and structural properties, reactivity, and dynamic behavior of this compound. Consequently, the generation of data tables and a thorough, evidence-based article strictly adhering to the requested scientific outline is not feasible at this time. Further research and publication in this specific area would be required to provide the detailed computational insights requested.
Computational and Theoretical Chemistry Studies of 4 Bromo 5 Methylisothiazole
Prediction of Spectroscopic Parameters
Advanced NMR Chemical Shift and Coupling Constant Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry allows for the a priori prediction of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), which can be invaluable for assigning complex spectra and verifying structural assignments.
Density Functional Theory (DFT) is the most common method for calculating NMR parameters. The process involves optimizing the molecular geometry of 4-bromo-5-methylisothiazole and then performing a specialized calculation, often using the Gauge-Including Atomic Orbital (GIAO) method, to determine the magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
For this compound, calculations would predict the ¹H and ¹³C chemical shifts. The electron-withdrawing nature of the bromine atom and the isothiazole (B42339) ring's nitrogen and sulfur atoms would lead to a general deshielding of the ring carbons and the single ring proton. sigmaaldrich.com The methyl group protons and carbon would be influenced by their direct attachment to the heterocyclic ring. Comparing calculated shifts with experimental values helps confirm the correct structure among isomers. nih.gov
Advanced calculations can also predict coupling constants (e.g., ¹JCH, ³JHH), which provide information about the connectivity and dihedral angles within the molecule.
Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative. Experimental values can vary with solvent and conditions, and calculated values depend on the level of theory and basis set.)
| Atom | Predicted Chemical Shift (δ ppm) | Hypothetical Experimental Shift (δ ppm) | Key Influencing Factors |
|---|---|---|---|
| C3-H | 8.5 - 9.0 | 8.7 | Proximity to electronegative N and S atoms in the ring. |
| CH₃ | 2.4 - 2.8 | 2.6 | Attachment to the electron-deficient C5 of the ring. |
| C3 | 150 - 155 | 152.5 | Adjacent to ring nitrogen; deshielded. |
| C4 | 115 - 120 | 118.0 | Directly bonded to bromine; strong inductive effect. |
| C5 | 145 - 150 | 148.2 | Attached to methyl group and sulfur atom. |
Vibrational Frequency Analysis and IR/Raman Spectra Simulation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Computational frequency analysis can predict these vibrational modes, their frequencies, and their intensities, resulting in a simulated spectrum that can be compared directly with experimental results.
For this compound, DFT calculations at a level like B3LYP with a Pople-style basis set (e.g., 6-311++G(d,p)) are commonly used. uni.lu Following a geometry optimization, a frequency calculation is performed. The results provide a list of vibrational modes, which can be animated to visualize the atomic motions. Key predicted frequencies would include:
Isothiazole ring stretching modes: Typically found in the 1300-1600 cm⁻¹ region.
C-H stretching modes: For the aromatic C-H and the methyl group C-H bonds, usually above 3000 cm⁻¹ and 2900 cm⁻¹ respectively.
C-Br stretching mode: Expected in the lower frequency region (fingerprint region), often between 500-700 cm⁻¹.
Methyl group bending modes: Asymmetric and symmetric bends around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation. Therefore, they are typically scaled by an empirical factor (e.g., 0.96-0.98) to improve agreement with experimental data. uni.lu
Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Note: These are representative values based on calculations of similar molecules. Intensities are qualitative.)
| Scaled Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| ~3100 | Medium | C3-H Stretch |
| ~2950 | Medium-Strong | CH₃ Asymmetric/Symmetric Stretch |
| ~1550 | Strong | C=N Ring Stretch |
| ~1440 | Medium | CH₃ Asymmetric Bend |
| ~1380 | Medium | CH₃ Symmetric Bend |
| ~650 | Strong | C-Br Stretch |
Theoretical Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies.
For isothiazole derivatives, theoretical studies can elucidate mechanisms of substitution, ring-opening, or other transformations. For example, a computational study on the reaction of methylthiolate with a similar compound, 4-bromo-3-methylamino-isothiazole 1,1-dioxide, utilized ab initio, MP2, and DFT calculations to map the reaction pathway. nih.gov The study revealed that the reaction does not proceed via a simple nucleophilic aromatic substitution. Instead, it follows a more complex addition-elimination mechanism that involves a sigmaaldrich.comnih.gov sigmatropic hydrogen shift. nih.gov
Such studies on this compound could predict whether a nucleophilic attack is more likely at C3 or C5, and how the bromine substituent influences reactivity. By calculating the energies of all stationary points (reactants, intermediates, transition states, products), a complete energy profile can be constructed. This provides quantitative data on reaction kinetics (from activation barriers) and thermodynamics (from reaction energies), offering a deeper understanding than can be obtained from experimental results alone. researchgate.net
Non-Covalent Interactions and Intermolecular Forces Analysis
Non-covalent interactions are critical in determining the physical properties of molecular solids (e.g., crystal packing, melting point) and their interactions in biological systems. Computational methods can identify and quantify these forces. For this compound, several key interactions can be analyzed:
Halogen Bonding: The bromine atom can act as a Lewis acidic center, forming a halogen bond (C-Br···Nu) with a nucleophilic atom (like N, O, or S) on an adjacent molecule.
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, the methyl protons or the C3-H proton can act as weak donors to an acceptor atom. Studies on the related 4-methylthiazole···H₂O complex have shown that weak C-H···O interactions can occur. sigmaaldrich.comnih.gov
π-π Stacking: The aromatic isothiazole rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Tools like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Natural Bond Orbital (NBO) analysis are used to visualize and characterize these interactions, revealing bond paths and quantifying interaction energies. nih.gov For example, analysis of the 4-methylthiazole···H₂O complex showed that complexation slightly lowers the rotational barrier of the methyl group, a subtle effect explained by charge redistribution upon forming non-covalent bonds. sigmaaldrich.comnih.gov
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their observed properties or biological activities. nih.govresearchgate.net These models are essential in materials science and drug discovery for predicting the properties of new, unsynthesized compounds.
To build a QSPR model for a class of compounds including this compound, a dataset of related molecules with known experimental values for a specific property (e.g., boiling point, solubility, antifungal activity) is compiled. nih.gov For each molecule, a set of numerical parameters known as 'molecular descriptors' is calculated. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Indices describing molecular branching and shape.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Geometrical descriptors: Molecular surface area, volume.
Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation linking the descriptors to the property. nih.gov For example, a QSPR study on halogenated aliphatic compounds successfully modeled their boiling points using descriptors derived from molecular mechanics. nih.gov Similarly, QSAR studies on thiazole (B1198619) and thiazolidine (B150603) derivatives have been used to identify the key structural features responsible for their antimicrobial or anti-inflammatory activities. researchgate.netnih.gov Such a model could predict the biological activity of this compound based on its calculated descriptors. The presence of the halogen atom is often a key parameter in such models, influencing both steric and electronic properties. acs.org
Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 Bromo 5 Methylisothiazole
Single-Crystal X-ray Diffraction Analysis
Detailed Crystallographic Parameters and Unit Cell Determination
This subsection would typically present the fundamental crystallographic data obtained from the diffraction experiment. This includes the crystal system, space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This information is crucial for understanding the symmetry and packing of the molecules in the solid state.
Data Table: Crystallographic Parameters for 4-Bromo-5-methylisothiazole
| Parameter | Value |
|---|---|
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Analysis of Bond Lengths, Angles, and Dihedral Conformations
A detailed geometric analysis of the this compound molecule would be presented here. This would involve a comprehensive table of all bond lengths and angles within the molecule, as well as the dihedral angles that describe the conformation of the isothiazole (B42339) ring and its substituents. This data would provide insights into the electronic structure and potential steric interactions within the molecule.
Data Table: Selected Bond Lengths and Angles for this compound
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-Br | Data Not Available |
| C-S | Data Not Available |
| S-N | Data Not Available |
| N-C | Data Not Available |
| C-C | Data Not Available |
| C-S-N | Data Not Available |
| S-N-C | Data Not Available |
| N-C-C | Data Not Available |
| C-C-S | Data Not Available |
Investigation of Intermolecular Interactions and Crystal Packing
This section would explore how molecules of this compound arrange themselves in the crystal lattice. It would detail any significant intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding, or π-π stacking interactions between the isothiazole rings. Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility.
Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy
Solid-state NMR spectroscopy is a technique that provides information about the local chemical environment of atoms in a solid material. It is particularly useful for studying the structure and dynamics of materials that are not amenable to single-crystal X-ray diffraction.
Exploration of Polymorphism and Molecular Dynamics in the Solid State
SS-NMR can be used to identify and characterize different crystalline forms (polymorphs) of a compound, which can have different physical properties. This subsection would discuss any evidence of polymorphism in this compound and would also explore any dynamic processes occurring in the solid state, such as the rotation of the methyl group.
Advanced CP/MAS and 2D SS-NMR Techniques
Advanced SS-NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS) and two-dimensional (2D) correlation experiments, would provide more detailed structural information. For instance, ¹³C CP/MAS spectra would reveal the number of crystallographically distinct carbon atoms in the asymmetric unit. 2D SS-NMR experiments could be used to establish through-space proximities between different atoms, further elucidating the crystal packing.
Data Table: Predicted ¹³C Solid-State NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-Br | Data Not Available |
| C-S | Data Not Available |
| C=N | Data Not Available |
| C-CH₃ | Data Not Available |
| CH₃ | Data Not Available |
Note: This table would typically present experimentally observed chemical shifts. In their absence, predictive data could be included with a clear disclaimer.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry is a critical tool for determining the exact mass of a molecule and its fragments, which in turn allows for the deduction of elemental compositions and the elucidation of fragmentation pathways.
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Different methods impart varying amounts of energy to the molecule, leading to distinct fragmentation patterns.
Electron Ionization (EI): This high-energy technique typically causes extensive fragmentation. The initial event is the formation of a molecular ion ([M]•+), which then undergoes a series of bond cleavages. For this compound, likely fragmentation pathways would include:
Loss of Bromine: Cleavage of the C-Br bond, a relatively weak bond, would result in a prominent fragment ion.
Ring Cleavage: The isothiazole ring can break apart in several ways, potentially leading to the loss of species like HCN, sulfur, or methylacetylene.
Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would result in a [M-15]⁺ fragment.
Soft Ionization Techniques (e.g., Electrospray Ionization - ESI, Chemical Ionization - CI): These methods are less energetic and are more likely to produce a protonated molecule [M+H]⁺ with less extensive fragmentation. nih.gov The fragmentation that does occur is often initiated by the charge site and can be studied using tandem mass spectrometry (MS/MS). nih.gov For this compound, this would allow for a more controlled study of the molecule's structural components by observing sequential losses from the [M+H]⁺ precursor ion.
The fragmentation pathways are typically complex, involving charge-directed and charge-remote processes that can include rearrangements. nih.gov A detailed analysis requires comparing the observed fragment masses with theoretically predicted structures to build a coherent fragmentation scheme.
Table 1: Predicted Major Fragments of this compound under EI Conditions This table presents theoretically predicted fragmentation data.
| Precursor Ion (m/z) | Fragment Lost | Fragment Ion Structure | Predicted Fragment m/z |
|---|---|---|---|
| 178/180 | Br• | [C₄H₄NS]⁺ | 98.01 |
| 178/180 | CH₃• | [C₃HBrNS]⁺ | 163/165 |
| 178/180 | S | [C₄H₄BrN]•⁺ | 146/148 |
Isotopic pattern analysis is fundamental for confirming the elemental composition of ions in mass spectrometry. researchgate.net This is particularly true for compounds containing elements with distinct and abundant natural isotopes, such as bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).
This natural distribution results in a characteristic isotopic signature for any ion containing a bromine atom. The mass spectrum will display two peaks of nearly equal intensity, separated by two mass units (e.g., M⁺ and M+2⁺). The presence of this doublet is a definitive indicator for the presence of a single bromine atom in the molecule or fragment. researchgate.net
For this compound (C₄H₄BrNS), the molecular ion region in a mass spectrum would show two peaks of almost identical height at m/z values corresponding to the masses of C₄H₄⁷⁹BrNS and C₄H₄⁸¹BrNS. This pattern serves as a powerful tool to confirm the elemental formula and to track bromine-containing fragments throughout the fragmentation pathway. mdpi.com
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound This table is based on the natural abundance of bromine isotopes.
| Ion | Isotope | Theoretical m/z | Relative Abundance (%) |
|---|---|---|---|
| [C₄H₄BrNS]⁺ | ⁷⁹Br | 178.93 | 100.0 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and the molecular structure of a compound by probing its vibrational modes. nih.gov These techniques are complementary and offer a comprehensive vibrational profile of the molecule. nih.gov
For this compound, key vibrational modes would include:
C-H stretching and bending from the methyl group.
C=N and C=C stretching within the isothiazole ring.
C-S stretching of the heterocyclic ring.
C-Br stretching , which is typically found in the lower frequency region of the spectrum.
To achieve a precise assignment of the observed vibrational bands, experimental FT-IR and Raman spectra are often correlated with theoretical frequencies calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.govnih.gov Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and calculate the vibrational frequencies of the molecule in its ground state. researchgate.net
The calculated frequencies are known to have systematic errors, so they are often multiplied by a scaling factor to improve agreement with experimental data. nih.gov The potential energy distribution (PED) analysis derived from these calculations allows for the unambiguous assignment of each vibrational mode to specific bond stretches, bends, or torsions within the molecule. nih.gov This combined experimental and theoretical approach provides a high degree of confidence in the structural analysis.
Table 3: Hypothetical Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for this compound This table illustrates the correlation process with hypothetical data. Theoretical values are often scaled for better comparison.
| Vibrational Mode | Hypothetical Experimental FT-IR (cm⁻¹) | Hypothetical Experimental Raman (cm⁻¹) | Theoretical (DFT/B3LYP) Scaled Frequency (cm⁻¹) | Assignment (based on PED) |
|---|---|---|---|---|
| ν(C-H) | 2925 | 2928 | 2930 | Methyl group symmetric stretch |
| ν(C=N) | 1610 | 1608 | 1615 | Isothiazole ring stretch |
| ν(C=C) | 1550 | 1552 | 1545 | Isothiazole ring stretch |
| δ(CH₃) | 1445 | 1448 | 1450 | Methyl group asymmetric bend |
| ν(C-S) | 830 | 835 | 828 | Ring C-S stretch |
Vibrational spectroscopy is a powerful technique for in-situ reaction monitoring because it can provide real-time information about the concentration of reactants, intermediates, and products without the need for sample extraction. spectroscopyonline.com By inserting an FT-IR or Raman probe directly into a reaction vessel, the progress of a chemical transformation involving this compound can be followed continuously. scielo.org.co
For example, in a nucleophilic substitution reaction where the bromine atom is replaced by another functional group (e.g., -CN), one could monitor:
The decrease in the intensity of the characteristic C-Br stretching band (around 580 cm⁻¹).
The simultaneous increase in the intensity of a new band corresponding to the incoming functional group (e.g., the C≡N stretch around 2200 cm⁻¹).
This approach allows for the determination of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. spectroscopyonline.com
Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure and Surface Analysis
Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the elemental composition, chemical states, and electronic structure of materials. nih.gov It involves irradiating a sample with photons and measuring the kinetic energy of the emitted electrons.
X-ray Photoelectron Spectroscopy (XPS): Utilizes X-rays to eject core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For this compound, XPS can be used to:
Confirm the presence of Carbon (C), Nitrogen (N), Sulfur (S), and Bromine (Br).
Determine the chemical states of these elements. For instance, the C 1s signal could be deconvoluted into components representing the methyl carbon and the different carbons of the isothiazole ring. Similarly, the S 2p and N 1s binding energies would be characteristic of the heterocyclic environment.
Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to probe the valence electrons. nih.gov The resulting spectrum provides a map of the molecular orbital energies, offering direct insight into the electronic structure of this compound. This information is crucial for understanding the molecule's reactivity, conductivity, and optical properties.
Table 4: Predicted Core-Level Binding Energies (XPS) for this compound This table presents typical binding energy ranges for the elements in their expected chemical environments. Actual values would need to be determined experimentally.
| Element | Core Level | Predicted Binding Energy Range (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | 284.5 - 287.0 | Differentiates between C-C/C-H (methyl) and C-N/C-S/C-Br (ring) environments. |
| Nitrogen | N 1s | 399.0 - 401.0 | Chemical state of nitrogen in the isothiazole ring. |
| Sulfur | S 2p | 163.5 - 165.5 | Chemical state of sulfur in the isothiazole ring. |
Dynamic Nuclear Magnetic Resonance (DNMR) for Exchange Processes and Conformational Dynamics
A comprehensive review of the scientific literature indicates that specific studies applying Dynamic Nuclear Magnetic Resonance (DNMR) to elucidate the exchange processes and conformational dynamics of this compound have not been reported. DNMR spectroscopy is a powerful technique used to study the rates of chemical exchange processes that occur on the NMR timescale. github.io The classic indication of a dynamic process is the temperature-dependent change in the lineshape of NMR signals. github.io At low temperatures, where the exchange is slow, distinct signals for different conformers or exchanging sites are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal at higher temperatures. github.io
The analysis of NMR spectra at various temperatures allows for the determination of the kinetic parameters of the dynamic process, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange barrier. mdpi.com Techniques such as line-shape analysis or Exchange Spectroscopy (EXSY) are employed for this purpose. blogspot.comchem-station.com EXSY is a 2D NMR technique, identical in pulse sequence to NOESY, that can identify and quantify chemical exchange by observing cross-peaks between the exchanging sites. chem-station.comhuji.ac.il For small molecules, EXSY cross-peaks resulting from chemical exchange are typically of the opposite phase to Nuclear Overhauser Effect (NOE) peaks, allowing for their differentiation. github.io
While experimental data for this compound is unavailable, one could hypothesize potential dynamic processes that DNMR could investigate. For instance, in substituted aromatic and heteroaromatic systems, restricted rotation around a single bond connecting a substituent to the ring can often be observed and quantified by DNMR. In the case of this compound, the rotation of the 5-methyl group could potentially be hindered, although the barrier is expected to be relatively low. More complex intermolecular exchange processes, such as self-association or binding to other molecules, could also be studied if they fall within the appropriate timescale for DNMR.
Exploration of Chemical Applications and Utility in Advanced Materials Science
A Versatile Linchpin in Complex Chemical Synthesis
The inherent reactivity of 4-Bromo-5-methylisothiazole, primarily due to the labile carbon-bromine bond, positions it as a valuable precursor in a variety of synthetic transformations. This reactivity allows for its strategic incorporation into more complex molecular architectures through a range of chemical reactions.
A Gateway to Advanced Organic Ligands in Coordination Chemistry
The isothiazole (B42339) nucleus, with its nitrogen and sulfur heteroatoms, possesses intrinsic coordinating properties, making it an attractive scaffold for the design of novel organic ligands. While extensive research specifically on this compound in coordination chemistry is still developing, the broader class of isothiazole derivatives has been studied for their ability to form stable complexes with various metal ions. rsc.org The functionalization of the isothiazole ring, facilitated by the bromo-substituent, allows for the introduction of additional donor atoms, thereby creating multidentate ligands with tailored electronic and steric properties. These ligands can, in turn, be used to construct coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
The strategic use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, provides a powerful toolkit for modifying the this compound core. organic-chemistry.orgwikipedia.orglibretexts.org For instance, a Suzuki coupling reaction could introduce an aryl or heteroaryl group at the 4-position, which may bear coordinating functionalities like pyridyl or carboxylate groups, thus generating sophisticated ligand systems.
Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis
| Coupling Reaction | Reactant | Potential Ligand Functionality |
| Suzuki Coupling | Arylboronic acid | Introduction of pyridyl, carboxyl, or other donor groups |
| Sonogashira Coupling | Terminal alkyne | Formation of rigid, conjugated linkers with coordinating end-groups |
| Heck Coupling | Alkene | Incorporation of vinyl groups for further functionalization or polymerization |
These synthetic strategies underscore the potential of this compound as a foundational element in the construction of ligands for advanced coordination chemistry.
An Intermediate for Crafting Diverse Heterocyclic Scaffolds
The reactivity of the bromine atom in this compound makes it a key intermediate in the synthesis of a variety of other heterocyclic systems. Nucleophilic substitution reactions, where the bromine atom is displaced by a suitable nucleophile, can lead to the formation of fused or linked heterocyclic structures.
For example, the reaction of bromo-isothiazole derivatives with nitrogen-containing nucleophiles can pave the way for the synthesis of pyrazole-thiazole or imidazole-thiazole hybrids. wikipedia.org Such hybrid molecules are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. Furthermore, intramolecular cyclization reactions of appropriately substituted derivatives of this compound can be envisioned to construct novel fused-ring systems containing the isothiazole moiety. The versatility of this compound as a synthetic intermediate is a testament to its potential in expanding the library of known heterocyclic compounds. cymitquimica.com
Integration into Functional Organic Materials
The isothiazole ring is an electron-deficient system, a property that is highly desirable in the design of functional organic materials. The ability to functionalize this compound through cross-coupling reactions opens up avenues for its incorporation into larger conjugated systems with specific electronic and photophysical properties.
A Building Block for Polymer Chemistry and Macromolecular Architectures
The development of novel polymers with tailored properties is a cornerstone of materials science. This compound can serve as a monomeric unit in the synthesis of functional polymers. For instance, poly(isothiazole)s could be synthesized through polymerization reactions involving di-functionalized isothiazole derivatives. The bromine atom in this compound can be converted to other functional groups, such as a boronic ester, which can then participate in Suzuki polymerization reactions. researchgate.net
The resulting polymers, incorporating the electron-deficient isothiazole unit, are expected to exhibit interesting electronic and optical properties, making them potential candidates for applications in organic electronics. The ability to control the polymer architecture by carefully designing the monomer units derived from this compound is a key advantage of this approach.
A Component in the Design of Organic Electronic Materials
The field of organic electronics, which includes organic semiconductors and dyes, relies on the design of molecules with precisely controlled electronic energy levels and charge transport properties. Thiazole-based organic semiconductors have been extensively studied for their high performance in organic electronic devices. nih.govresearchgate.net The electron-accepting nature of the isothiazole ring in this compound makes it a promising component for the construction of donor-acceptor type organic semiconductors.
Through Sonogashira or Suzuki coupling reactions, electron-donating moieties can be attached to the 4-position of the isothiazole ring, creating a molecule with an intramolecular charge-transfer character. wikipedia.orglibretexts.org Such molecules are essential for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties by varying the donor and acceptor units allows for the rational design of materials with optimized performance for specific device applications.
Table 2: Potential Applications in Organic Electronics
| Application Area | Material Type | Role of this compound |
| Organic Photovoltaics (OPVs) | Donor-Acceptor Copolymers | As a monomer to introduce electron-accepting units |
| Organic Field-Effect Transistors (OFETs) | n-type or ambipolar semiconductors | As a core structure for electron-transporting materials |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or host materials | As a component to tune emission color and efficiency |
Pioneering Novel Catalytic Systems with Isothiazole Moieties
While the direct use of this compound in catalytic systems is a nascent area of research, the isothiazole scaffold holds promise for the development of novel catalysts. Metal complexes featuring isothiazole-based ligands have been explored for their catalytic activity in various organic transformations. rsc.org
The functionalization of this compound to create tailored ligands is a key step in this direction. For example, the introduction of phosphine (B1218219) or N-heterocyclic carbene (NHC) functionalities onto the isothiazole ring through multi-step synthetic sequences could lead to the development of new palladium or other transition metal catalysts. These catalysts could potentially exhibit unique reactivity and selectivity in cross-coupling reactions and other important organic transformations, driven by the specific electronic and steric environment provided by the isothiazole ligand. The exploration of isothiazole-containing complexes as catalysts remains a promising frontier in the field of organometallic chemistry and catalysis. rsc.org
Supramolecular Chemistry and Self-Assembly Studies
Comprehensive searches of scientific literature and structural databases have revealed a notable absence of specific research focused on the supramolecular chemistry and self-assembly of this compound. While the fields of crystal engineering and materials science often leverage the unique non-covalent interactions of halogenated and sulfur-containing heterocycles, it appears that this compound has not been a direct subject of such investigations to date.
The potential for this compound to participate in halogen bonding (via its bromine atom) and chalcogen bonding (via its sulfur atom) is theoretically significant. These types of interactions are foundational to the rational design of supramolecular architectures, guiding molecules to self-assemble into ordered one-, two-, or three-dimensional structures. Such assemblies are of great interest for the development of advanced materials with tailored electronic, optical, or porous properties.
However, without experimental data, such as single-crystal X-ray diffraction analysis, any discussion of the specific intermolecular interactions, packing motifs, or resulting material properties of this compound would be purely speculative. Detailed research findings, including data on bond lengths, bond angles, and crystal packing, are necessary to elucidate the role this compound might play in supramolecular chemistry.
Currently, there are no published studies, and therefore no data tables or detailed research findings, to report for this compound within the context of supramolecular chemistry and self-assembly. The exploration of its potential in these areas remains an open avenue for future scientific inquiry.
Emerging Research Directions and Future Challenges for 4 Bromo 5 Methylisothiazole Research
Sustainable and Atom-Economical Synthetic Innovations
The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of new synthetic routes in organic chemistry. primescholars.comrsc.org Atom economy, a concept developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. rsc.org Reactions with high atom economy, such as rearrangements and additions, are considered more sustainable as they generate minimal waste. primescholars.com In contrast, many classical named reactions, like the Wittig or Gabriel syntheses, exhibit poor atom economy due to the generation of stoichiometric byproducts. primescholars.comrsc.org
For isothiazole (B42339) synthesis, the trend is moving towards more sustainable and atom-economical methods. Recent research has focused on developing catalyst-free and metal-free reaction pathways. For instance, one-pot syntheses using simple starting materials like β-ketodithioesters and ammonium (B1175870) acetate (B1210297) exemplify this trend, proceeding through a cascade of reactions to form the isothiazole ring with high carbon economy. organic-chemistry.org Other innovative approaches include base-promoted cycloadditions using elemental sulfur or sodium sulfide (B99878) as the sulfur source, avoiding more complex and potentially hazardous reagents. organic-chemistry.org
Future research on 4-Bromo-5-methylisothiazole will likely focus on adapting these sustainable principles. The challenge lies in designing a synthesis that is not only efficient and high-yielding but also minimizes waste by maximizing the incorporation of atoms from the starting materials into the final this compound structure. This involves moving away from traditional methods that may use stoichiometric brominating agents or generate significant salt waste, towards catalytic or electro-synthetic approaches that are inherently more atom-economical.
Integration with Automation and Flow Chemistry Methodologies
The integration of automation and continuous flow chemistry is revolutionizing the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and heterocyclic compounds. nih.govakjournals.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety when handling hazardous reagents, superior heat and mass transfer, precise control over reaction parameters, and improved scalability. nih.govamt.uk These systems allow for the telescoping of multiple reaction steps into a single, continuous process, significantly reducing reaction times and eliminating the need for isolating intermediates. akjournals.comnih.gov
Applying these methodologies to the synthesis of this compound presents a significant opportunity. A key challenge will be the development of robust, clog-free reactor systems that can handle the specific reagents and potential solid intermediates involved in its synthesis. The successful integration of flow chemistry could enable a safer, more efficient, and scalable production of this compound, facilitating its availability for broader research and application. This would be particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are more safely managed in the small, controlled environment of a microreactor. amt.uk
Exploration of Unprecedented Reactivity Patterns and Transformations
While the isothiazole ring is a well-established heterocycle, the exploration of its full reactive potential is far from complete. The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, offers a rich playground for investigating novel chemical transformations. The bromine atom at the C4 position is a versatile functional handle, amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which could be used to introduce diverse aryl, heteroaryl, or alkynyl substituents and generate libraries of novel compounds.
Recent studies on related bromo-substituted heterocycles have revealed complex reactivity, such as halogen dance reactions where a bromo group migrates from one position to another under basic conditions. researchgate.net Investigating whether this compound can undergo similar rearrangements could open up new synthetic pathways to previously inaccessible isomers. Furthermore, the functionalization of the methyl group at the C5 position, perhaps via free-radical bromination, could provide another point for molecular elaboration. nih.gov
A significant challenge in this area is to achieve high selectivity in these transformations, controlling which functional group reacts and avoiding undesired side reactions. Researchers are actively investigating how different catalysts, reaction conditions, and directing groups can influence the outcome of reactions on polysubstituted heterocyclic systems. The discovery of unprecedented reactivity for this compound could lead to the development of unique molecular scaffolds for various applications.
Interdisciplinary Research Opportunities in Pure and Applied Chemical Science
The true value of a chemical compound is often realized through interdisciplinary collaboration. This compound, as a functionalized heterocycle, is a prime candidate for exploration across the boundaries of pure and applied chemistry.
Medicinal Chemistry: The isothiazole and the closely related thiazole (B1198619) nuclei are privileged scaffolds in drug discovery, appearing in compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. mdpi.commdpi.commdpi.commdpi.com For example, thiazole-based compounds have been identified as potent inhibitors of DNA topoisomerase IB, an important anticancer target. nih.gov The this compound core could serve as a starting point for designing new therapeutic agents. The bromine atom allows for systematic structural modifications to optimize potency and pharmacokinetic properties.
Agrochemicals: Isothiazole derivatives are utilized in the agricultural sector as fungicides and insecticides. mdpi.commdpi.com The commercial fungicide isotianil (B1240973) is a notable example of a biologically active isothiazole carboxamide. mdpi.com Research into new derivatives of this compound could lead to the discovery of next-generation crop protection agents with improved efficacy or novel modes of action.
Materials Science: Brominated thiazoles are used as building blocks for conjugated polymers and organic electronic materials. researchgate.net The electronic properties of these materials can be fine-tuned by altering the chemical structure of the monomeric units. This compound could be explored as a novel monomer for creating new polymers with tailored optical and electronic properties for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics.
The primary challenge in these interdisciplinary endeavors is bridging the language and knowledge gap between different scientific fields. Effective collaboration between synthetic chemists, biologists, and materials scientists is crucial to translate the potential of this compound into tangible, real-world applications.
Q & A
Q. What are the optimized synthetic routes for preparing 4-Bromo-5-methylisothiazole, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves bromination of 5-methylisothiazole using bromine in acetic acid under controlled temperatures (40–60°C). Key parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios (1:1.2 substrate-to-bromine ratio), and purification via column chromatography or recrystallization. Yield optimization (70–85%) requires strict exclusion of moisture to prevent side reactions like hydrolysis . Industrial-scale methods may employ continuous flow reactors to improve scalability and reduce byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and verify its structural integrity?
- ¹H/¹³C NMR : The methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while the bromine at position 4 deshields adjacent protons (δ 7.1–7.5 ppm for the isothiazole ring) .
- IR : Stretching vibrations at 680–720 cm⁻¹ confirm C-Br bonds, and 1520–1560 cm⁻¹ indicate aromatic C=C/C=N in the isothiazole ring .
- Mass Spectrometry : Molecular ion peaks at m/z 178 (C₄H₄BrNS⁺) and fragmentation patterns (e.g., loss of Br⁻) validate the structure .
Q. What are the common chemical transformations of this compound, and how do substituents influence reactivity?
- Nucleophilic Substitution : Bromine at position 4 undergoes substitution with amines (e.g., NaN₃ in DMF) to yield 4-azido derivatives, useful in click chemistry .
- Oxidation : Treatment with m-CPBA forms sulfoxides/sulfones, altering electronic properties for drug design .
- Reduction : LiAlH₄ reduces the isothiazole ring to thiols, enabling further functionalization . The methyl group at position 5 stabilizes intermediates via steric hindrance, directing regioselectivity in reactions .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity and biological interactions of this compound derivatives?
Density Functional Theory (DFT) calculates charge distribution (e.g., bromine’s electron-withdrawing effect) to predict nucleophilic attack sites. Molecular Dynamics (MD) simulations model binding affinities with biological targets (e.g., bacterial enzymes), guiding rational drug design. For example, sulfone derivatives show enhanced binding to E. coli dihydrofolate reductase due to increased polarity .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound analogs?
Discrepancies arise from assay variability (e.g., MIC values in S. aureus ranging from 2–32 µg/mL). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics, membrane permeability tests) clarify mechanisms. For instance, cytotoxicity in mammalian cells (IC₅₀ > 50 µM) may stem from off-target effects, requiring SAR studies to decouple antimicrobial and toxic motifs .
Q. How do halogen-bonding interactions of this compound influence its role in crystal engineering or supramolecular assembly?
The bromine atom participates in halogen bonding (C-Br⋯N/O) with electron donors, directing crystal packing. X-ray diffraction studies reveal Br⋯N distances of ~3.2 Å, stabilizing 2D frameworks. These interactions are critical in designing metal-organic frameworks (MOFs) with tunable porosity .
Q. What in vivo pharmacokinetic challenges are associated with this compound-based drug candidates, and how can prodrug strategies mitigate them?
Poor oral bioavailability (<20%) due to low solubility and metabolic instability (CYP3A4 oxidation) limits efficacy. Prodrug approaches, such as esterification of the methyl group or PEGylation, enhance solubility and prolong half-life. Rodent studies show prodrugs increase plasma AUC by 3-fold compared to parent compounds .
Methodological Guidance
- Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate data from heterogeneous studies, adjusting for variables like solvent polarity or cell line specificity.
- Experimental Design : For SAR studies, systematically vary substituents (e.g., Br → Cl, CH₃ → CF₃) and employ high-throughput screening to map activity cliffs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
